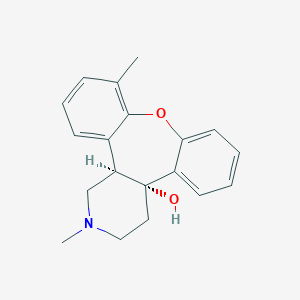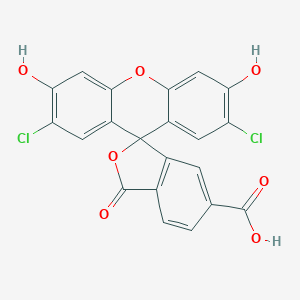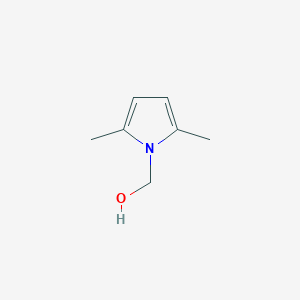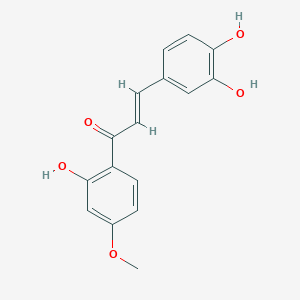
3-(3-氨基苯基)-4,5-二氢-1,2,4-恶二唑-5-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminophenylboronic acid is a boronic acid derivative . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .
Synthesis Analysis
3-Aminophenylboronic acid hydrochloride was used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .Molecular Structure Analysis
The molecular formula of 3-Aminophenylboronic acid is C6H8BNO2 . The SMILES string representation isNc1cccc(c1)B(O)O . Chemical Reactions Analysis
3-Aminophenylboronic acid hydrochloride is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis
3-Aminophenylboronic acid is a powder or crystal with a melting point of 225 °C .科学研究应用
Biochemistry
In biochemistry, this compound could be utilized for the development of molecularly imprinted polymers (MIPs) . MIPs are synthetic structures that can selectively bind to specific target molecules, mimicking natural antibody binding . They are used for drug delivery, cell recognition, enzyme applications, and in vivo applications for important biomolecules.
Pharmacology
Pharmacologically, it may serve as a functionalized Cereblon ligand . Such ligands are essential for the development of protein degrader building blocks, which are crucial in targeted protein degradation therapies . This approach is gaining traction in the treatment of various diseases, including cancer.
Materials Science
In materials science, the compound’s derivatives could be employed as building blocks for creating new materials. These materials might have applications in creating polymers for controlled drug release or as part of sensors and actuators .
Analytical Chemistry
Analytical chemistry could benefit from this compound by using it in the construction of sensors . Specifically, it could be used to develop affinity sensors for detecting saccharides and glycosylated biomolecules, which are crucial for diagnosing various conditions .
Environmental Science
The compound could be used in environmental science to detect bacterial contamination . Its ability to bind with diol-groups on bacterial cell walls makes it a potential candidate for developing sensors that can detect bacteria in water or soil samples .
Food Science
In food science, the compound’s derivatives might be used to detect food spoilage . Similar to its application in environmental science, it could help in identifying bacterial contamination in food products, ensuring food safety .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUMYAYZJJQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611364 |
Source


|
| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |
CAS RN |
145878-51-9 |
Source


|
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145878-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)





